Computed Lipophilicity (XLogP3) Comparison: 5-Methyl vs. 5-H, 5-Ethyl, and 5-Chloro Analogs
The target compound's computed XLogP3 of 3.0 places it in a differentiated lipophilicity window. Relative to the 5-H analog (XLogP3 = 2.6), the 5-methyl substitution adds +0.4 log units of lipophilicity, corresponding to a ~2.5-fold higher predicted partition coefficient. Relative to the 5-ethyl analog (XLogP3 = 3.4), the methyl group reduces lipophilicity by −0.4 log units, and versus the 5-chloro analog (XLogP3 = 3.5) the reduction is −0.5 log units [1][2][3]. This intermediate lipophilicity may offer a balanced permeability–solubility profile that extremes on either side cannot simultaneously achieve [4].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem, Cactvs XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 5-H analog (CAS 923727-20-2): XLogP3 = 2.6; 5-Ethyl analog (CAS 1105220-44-7): XLogP3 = 3.4; 5-Chloro analog (CAS 1022432-83-2): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (vs. 5-H); −0.4 (vs. 5-ethyl); −0.5 (vs. 5-chloro) |
| Conditions | Computed properties from PubChem release 2025.09.15 using Cactvs 3.4.8.24 and XLogP3 3.0 |
Why This Matters
A ΔXLogP3 of ±0.4–0.5 log units translates to a 2.5–3.2-fold difference in octanol–water partition coefficient, which can significantly alter passive membrane permeability, aqueous solubility, and CYP450 promiscuity—critical factors for assay-dependent compound selection.
- [1] PubChem CID 30867028: 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1090663-82-3 View Source
- [2] PubChem CID 30867024: 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1105220-44-7 View Source
- [3] PubChem CID 8401559: N-(2-phenoxyethyl)thiophene-2-sulfonamide; and CID 3749462: 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
